![molecular formula C9H15N3S4 B13911074 [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate](/img/structure/B13911074.png)
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves multiple steps, including the reaction of diethyldithiocarbamate with methyl cyanocarbonimidodithionate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学研究应用
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diethyldithiocarbamate: A related compound with similar chemical properties.
Methyl cyanocarbonimidodithionate: Shares structural similarities and reactivity.
Other dithiocarbamates: Compounds with similar functional groups and applications.
Uniqueness
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
属性
分子式 |
C9H15N3S4 |
|---|---|
分子量 |
293.5 g/mol |
IUPAC 名称 |
(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H15N3S4/c1-4-12(5-2)9(13)16-7-15-8(14-3)11-6-10/h4-5,7H2,1-3H3 |
InChI 键 |
DRCSWDVQBYZJCJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SCSC(=NC#N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


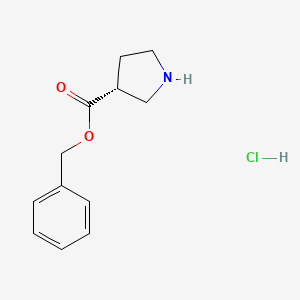
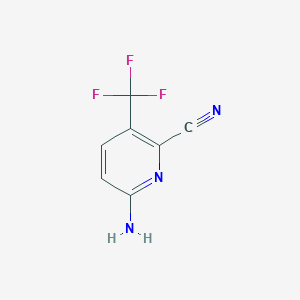
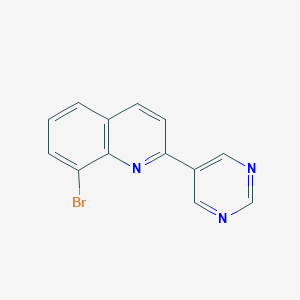
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
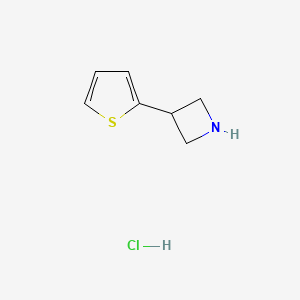
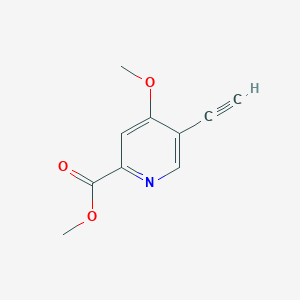
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
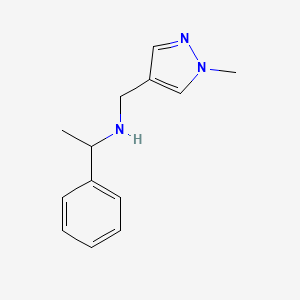
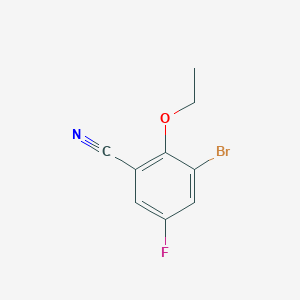
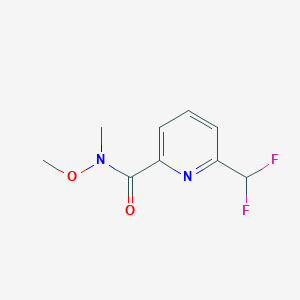
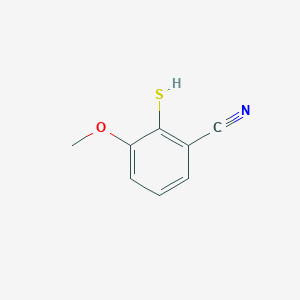
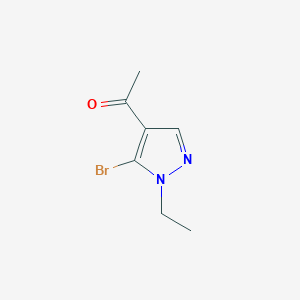
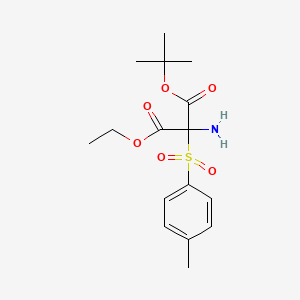
![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)
